molecular formula C20H24N4O3 B6440582 1-(4-methoxyphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one CAS No. 2549029-07-2

1-(4-methoxyphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one

Cat. No.: B6440582
CAS No.: 2549029-07-2
M. Wt: 368.4 g/mol
InChI Key: XNIIMUBDOKMNHZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl moiety at position 2.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14-8-21-23(9-14)12-15-10-22(11-15)20(26)16-7-19(25)24(13-16)17-3-5-18(27-2)6-4-17/h3-6,8-9,15-16H,7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIMUBDOKMNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methoxyphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 356.42 g/mol. The structure features a pyrrolidinone core, substituted with a methoxyphenyl group and a pyrazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Some analogs have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the pyrazole ring is known to interact with enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways related to pain and inflammation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.

Antimicrobial Activity

A study reported that derivatives of this compound exhibited effective growth inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL. These results indicate a promising antibacterial profile compared to standard antibiotics like ampicillin.

Anticancer Activity

In vitro studies showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Further investigations revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a dual mechanism involving both intrinsic and extrinsic apoptotic pathways.

Anti-inflammatory Effects

In animal models of inflammation, administration of the compound significantly reduced paw edema, demonstrating its potential as an anti-inflammatory agent. The observed effects were comparable to those of indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID).

Case Studies

  • Case Study on Antimicrobial Resistance : A clinical trial explored the effectiveness of the compound against drug-resistant bacterial strains. Results indicated that it retained efficacy where traditional antibiotics failed, highlighting its potential role in combating antimicrobial resistance.
  • Case Study on Cancer Therapy : In a preclinical model using xenografts of human tumors in mice, treatment with the compound resulted in significant tumor reduction compared to control groups. This underscores its potential application in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Features Reported Bioactivity
Target Compound Pyrrolidin-2-one 1-(4-Methoxyphenyl), 4-azetidine-carbonyl-3-(4-methylpyrazolylmethyl) Conformational rigidity, polar carbonyl Inferred kinase/modulator activity
1-(4-Methoxyphenyl)-4-{1-[3-(3-Methylphenoxy)Propyl]-1H-Benzimidazol-2-yl}Pyrrolidin-2-One Pyrrolidin-2-one 1-(4-Methoxyphenyl), 4-benzimidazolyl-propylphenoxy Flexible phenoxypropyl chain Not specified
1-(4-Chlorophenyl)-2-(4-Methyl-1H-Pyrazol-1-yl)Ethan-1-One Ethane-1-one 4-Chlorophenyl, 4-methylpyrazole Compact, lipophilic Intermediate in bioactive synthesis
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Prop-2-en-1-One Chalcone-like 2,4-Dichlorophenyl, 4-methoxyphenylpyrazole Extended conjugation, electron-withdrawing Antimicrobial potential
4-(4-Bromophenyl)-6-(4-Hydroxy-3-Methoxyphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carbonitrile Pyridin-2(1H)-one Bromophenyl, hydroxy-methoxyphenyl, cyano Antioxidant, hydrogen-bonding capacity 79.05% antioxidant activity

Key Observations

Core Structure Influence: The pyrrolidin-2-one core in the target compound and ’s benzimidazole derivative provides a polar, hydrogen-bond-accepting site. However, the azetidine-carbonyl group in the target compound likely enhances metabolic stability compared to the benzimidazole’s aromatic system .

Substituent Effects: The 4-methoxyphenyl group (common in the target compound and ) contributes to π-π stacking and moderate hydrophobicity, favoring receptor binding. In contrast, chlorophenyl () and bromophenyl () groups increase lipophilicity but may introduce toxicity risks .

Biological Activity: Pyridin-2-one derivatives () exhibit notable antioxidant activity (up to 79.05%), attributed to electron-donating groups like hydroxy-methoxyphenyl. The target compound’s azetidine and pyrrolidinone moieties may similarly stabilize free radicals, though this requires experimental validation . Chalcone-pyrazole hybrids () show antimicrobial activity, suggesting that the target compound’s pyrazole-azetidine system could be optimized for similar applications .

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